9-(2-Chlorophenyl)acridine is a chemical compound characterized by its unique structure, which includes an acridine core substituted with a 2-chlorophenyl group. Its molecular formula is C₁₉H₁₂ClN, and it has a molecular weight of approximately 303.75 g/mol. The compound features a tricyclic structure typical of acridines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chlorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
These reactions are often facilitated by common reagents such as Lewis acids or transition metal catalysts, enabling the synthesis of derivatives with specific functional groups tailored for various applications .
Acridine derivatives, including 9-(2-Chlorophenyl)acridine, have been extensively studied for their biological activities. They exhibit:
The synthesis of 9-(2-Chlorophenyl)acridine can be achieved through several methods:
9-(2-Chlorophenyl)acridine finds applications across various fields:
Studies on the interactions of 9-(2-Chlorophenyl)acridine with biological macromolecules reveal insights into its mechanism of action. For instance:
These studies are crucial for understanding how modifications to the acridine structure affect its efficacy and safety profiles.
Several compounds share structural similarities with 9-(2-Chlorophenyl)acridine, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 9-Phenylacridine | Acridine derivative | Antitumor |
| 9-(4-Methylphenyl)acridine | Acridine derivative | Antimicrobial |
| 9-(3-Methylphenyl)acridine | Acridine derivative | Antiparasitic |
| 9-Aminoacridine | Amino-substituted | Anticancer |
| 9-Hydroxyacridine | Hydroxy-substituted | Antiviral |
The uniqueness of 9-(2-Chlorophenyl)acridine lies in its specific chlorinated substituent, which may enhance its lipophilicity and bioactivity compared to other derivatives. This modification could lead to distinct pharmacokinetic profiles and interactions within biological systems.
The Bernthsen reaction, first reported in 1884, remains a foundational method for constructing the acridine core. This approach involves heating a diarylamine with a carboxylic acid or anhydride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂) or polyphosphoric acid (PPA), at elevated temperatures (200–270°C). For 9-substituted acridines, the carboxylic acid component directly determines the substituent at the 9-position. For example, using 2-chlorobenzoic acid as the acylating agent would theoretically yield 9-(2-chlorophenyl)acridine. However, this method suffers from limitations, including harsh reaction conditions, prolonged heating (24+ hours), and moderate yields due to side reactions such as decarboxylation.
The Ullmann method offers an alternative pathway via cyclization of N-arylanthranilic acids. Treatment with polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) induces intramolecular acylation, forming acridone intermediates, which are subsequently reduced to acridines. To introduce a 2-chlorophenyl group, the anthranilic acid derivative must be pre-functionalized with the desired substituent. For instance, N-(2-chlorophenyl)anthranilic acid could be cyclized under Ullmann conditions to yield 9-(2-chlorophenyl)acridine. While this method provides better regiocontrol than the Bernthsen approach, it requires stoichiometric dehydrating agents and multi-step synthesis of starting materials.
| Method | Reactants | Catalyst/Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Bernthsen | Diarylamine + Carboxylic acid | ZnCl₂, 200–270°C | 40–60 | Harsh conditions, side reactions |
| Ullmann | N-Arylanthranilic acid | PPA or POCl₃, 150–180°C | 50–70 | Multi-step precursor synthesis |
The structural characterization of 9-(2-Chlorophenyl)acridine through X-ray crystallographic analysis reveals fundamental insights into the planar architecture of substituted acridine systems [1]. The molecular formula C₁₉H₁₂ClN corresponds to a molecular weight of 289.76 g/mol, with the compound crystallizing in various polymorphic forms depending on crystallization conditions [1] [7].
Crystallographic studies of acridine-based systems demonstrate that the central acridine core maintains a predominantly planar configuration, with the tricyclic aromatic framework exhibiting minimal deviation from planarity [22] [24]. The structural rigidity of the acridine backbone is attributed to the extensive π-conjugation across the three fused benzene rings, which constrains the molecular geometry and promotes planar stacking arrangements in the solid state [24] [25].
Based on related acridine structures, the crystallographic analysis typically reveals monoclinic or orthorhombic space groups with varying numbers of independent molecules in the asymmetric unit [24]. The planar nature of the acridine system facilitates π-π stacking interactions between adjacent molecules, with intermolecular distances typically ranging from 3.3 to 3.6 Å [22] [24].
| Structural Parameter | Typical Range | Reference System |
|---|---|---|
| C-N bond length (acridine) | 1.35-1.38 Å | Acridine derivatives [24] |
| C-C bond length (aromatic) | 1.38-1.42 Å | Planar acridines [24] |
| Intermolecular π-π distance | 3.3-3.6 Å | Acridine crystals [22] [24] |
| Planarity deviation | <0.05 Å | Central acridine core [26] |
The crystallographic data for acridine polymorphs indicate that the molecular planarity is largely preserved across different crystal forms, with the central nitrogen atom maintaining sp² hybridization and contributing to the aromatic character of the heterocyclic system [24] [26].
X-ray crystallographic studies reveal that acridine systems exhibit characteristic intermolecular interactions including van der Waals forces, π-π stacking, and weak hydrogen bonding interactions [24]. The planar geometry of the acridine framework facilitates efficient molecular packing through face-to-face aromatic stacking, which contributes to the stability of the crystalline phase [22] [25].
Hirshfeld surface analysis of acridine structures demonstrates that hydrogen-hydrogen contacts typically account for 40-60% of all intermolecular interactions, while carbon-hydrogen contacts contribute approximately 20-30% [24] [29]. The nitrogen atom in the acridine core participates in weak intermolecular interactions, though these are generally less significant than the aromatic stacking forces [24] [26].
Quantum mechanical calculations provide detailed insights into the electronic structure and molecular orbital distribution of 9-(2-Chlorophenyl)acridine [9] [11] [12]. Density functional theory (DFT) calculations using hybrid functionals such as B3LYP with appropriate basis sets reveal the fundamental electronic properties governing the molecular behavior [11] [14].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of acridine derivatives exhibit characteristic distributions across the tricyclic aromatic framework [35] [36] [37]. Computational studies indicate that the HOMO is predominantly localized on the central acridine core with significant contributions from the nitrogen lone pair and adjacent carbon atoms [35] [38].
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO energy | -5.5 to -7.4 eV | DFT-B3LYP [29] [38] |
| LUMO energy | -0.9 to -1.8 eV | DFT-B3LYP [29] [38] |
| HOMO-LUMO gap | 3.8 to 6.6 eV | Various DFT methods [13] [29] |
| Ionization potential | 7.0 to 8.2 eV | Computational [12] [36] |
The electronic distribution analysis reveals that the nitrogen atom in the acridine core contributes significantly to the HOMO through its lone pair electrons, while the LUMO exhibits antibonding character with nodes at the nitrogen position [35] [37]. The substitution pattern affects the orbital energies and spatial distribution, with electron-withdrawing groups like chlorine influencing the electronic density distribution [12] [30].
Molecular electrostatic potential (MEP) calculations demonstrate that acridine derivatives exhibit well-distributed negative charges in the central region of the molecule, indicative of an electron-rich aromatic system [35]. The nitrogen atom maintains a partial negative charge, while the aromatic carbon atoms exhibit varying degrees of positive character depending on their position within the ring system [35] [38].
Quantum mechanical analysis of excited states reveals that electronic transitions in acridine systems primarily involve π-π* transitions within the aromatic framework [11] [33] [34]. Time-dependent DFT calculations predict absorption maxima in the ultraviolet-visible region, with the lowest energy transitions typically occurring around 350-400 nm [13] [33].
The computational modeling of electronic excitations in acridine systems reveals complex patterns of orbital involvement in electronic transitions [11] [36]. Configuration interaction singles (CIS) calculations and time-dependent DFT methods provide insights into the nature of excited states and their corresponding oscillator strengths [13] [33].
The analysis of electronic resonances through equation-of-motion coupled-cluster calculations indicates that acridine systems exhibit multiple electronic states accessible through photoexcitation [37]. The study of electron accommodation in acridine anions reveals that the electron affinity increases with nitrogen substitution, affecting the stability of various electronic configurations [37].
The introduction of an ortho-chlorophenyl substituent at the 9-position of acridine introduces significant steric constraints that influence both the molecular geometry and electronic properties [15] [16] [18]. The ortho-chlorine substituent creates steric hindrance that affects the relative orientation of the phenyl ring with respect to the acridine plane [15] [17].
Steric effects arising from the ortho-chlorine substituent manifest as increased rotational barriers around the bond connecting the phenyl ring to the acridine core [15]. Computational studies indicate that ortho-substituted aromatic systems exhibit higher activation energies for rotation compared to their meta or para counterparts [15] [16].
The steric bulk of the chlorine atom, while smaller than methyl groups, still provides sufficient hindrance to influence molecular conformation [15]. The van der Waals radius of chlorine (approximately 1.75 Å) creates spatial congestion when positioned ortho to the point of attachment, leading to non-planar arrangements between the phenyl ring and acridine core [15] [18].
| Steric Parameter | Ortho-Chlorine | Meta-Chlorine | Para-Chlorine |
|---|---|---|---|
| Rotational barrier | Higher | Moderate | Lower |
| Planarity deviation | Significant | Minimal | Minimal |
| Electronic coupling | Reduced | Enhanced | Enhanced |
| Resonance stabilization | Inhibited | Maintained | Maintained |
The steric effects of the ortho-chlorophenyl substituent extend beyond purely geometric considerations to influence the electronic structure and reactivity [16] [18] [19]. Steric inhibition of resonance occurs when the bulky ortho-substituent forces the phenyl ring out of coplanarity with the acridine system, reducing conjugative interactions [17] [18].
The ortho effect in substituted aromatic compounds leads to altered electronic properties compared to meta and para isomers [18]. In the case of 9-(2-Chlorophenyl)acridine, the ortho-chlorine substituent introduces both steric and electronic perturbations that affect the overall molecular behavior [15] [16].
Steric hindrance from the ortho-chlorophenyl substituent affects the spatial distribution of molecular orbitals, particularly those involving the phenyl-acridine junction [19] [21]. The reduced planarity between the aromatic systems leads to decreased orbital overlap and modified electronic coupling [19] [30].
Computational analysis reveals that steric control can modulate optical properties in aryl-substituted systems through effects on electronic coupling and symmetry breaking [21]. The ortho-substitution pattern influences the transition dipole moment orientation and affects the efficiency of electronic transitions [21] [30].
The thermal behavior of 9-(2-Chlorophenyl)acridine demonstrates moderate thermochemical stability, with decomposition typically occurring within the temperature range of 200-250°C [4] [5]. This thermal stability profile places the compound within the acceptable range for pharmaceutical applications, though careful temperature control is essential during processing and storage.
The primary degradation pathway involves the disruption of the aromatic ring systems through thermal chain fission processes [4] [6]. During thermal decomposition, the compound undergoes several sequential reactions beginning with the weakening of the chlorine-carbon bond (C-Cl bond dissociation energy approximately 326 kJ/mol) [6], followed by fragmentation of the polycyclic aromatic structure. The degradation process exhibits characteristics consistent with aromatic compounds, where the benzene rings provide initial stability through resonance stabilization, but ultimately succumb to thermal stress at elevated temperatures [4].
Differential scanning calorimetry studies of structurally related acridine derivatives have demonstrated that thermal decomposition often occurs through a single sharp exothermic transition, indicating rapid cyclization and fragmentation processes [4]. The presence of the chlorophenyl substituent at the 9-position introduces additional complexity to the degradation pathway, as the electron-withdrawing nature of the chlorine atom influences the overall thermal stability of the molecule.
| Parameter | Value/Description | Reference |
|---|---|---|
| Decomposition Temperature Range (°C) | 200-250 | [4] [5] |
| Thermal Stability Classification | Moderate thermal stability | [4] |
| Major Degradation Pathway | Aromatic ring degradation | [4] [6] |
| Activation Energy (kJ/mol) | Estimated 150-200 | Estimated from literature |
| Thermal Analysis Method | DSC, TGA recommended | [4] [7] |
The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol based on comparative analysis with similar acridine derivatives [4]. This relatively high activation energy contributes to the compound's thermal stability under normal storage conditions but necessitates careful temperature management during synthetic procedures and formulation processes.
The solubility characteristics of 9-(2-Chlorophenyl)acridine in pharmaceutical solvents are governed by its molecular structure, which combines the hydrophobic acridine core with the lipophilic chlorophenyl substituent. The compound exhibits a LogP value of 5.708 [1], indicating significant lipophilicity that influences its solubility behavior across different solvent systems.
The solubility profile of 9-(2-Chlorophenyl)acridine follows predictable patterns based on solvent polarity and hydrogen bonding capacity. Polar aprotic solvents, including dimethyl sulfoxide, dimethylformamide, and acetone, demonstrate the highest solubility for this compound [9]. This enhanced solubility in polar aprotic media results from the ability of these solvents to stabilize the compound through dipole-dipole interactions without forming competitive hydrogen bonds that would interfere with solvation.
In polar protic solvents such as methanol and ethanol, the compound exhibits moderate solubility [10] [9]. The hydroxyl groups in these solvents can form hydrogen bonds with the nitrogen atom in the acridine ring system, providing adequate solvation despite the compound's inherently hydrophobic nature. However, the solubility in these media is typically lower than in polar aprotic solvents due to the structured nature of hydrogen-bonded solvent networks.
| Solvent Class | Examples | Solubility Characteristics | Reference |
|---|---|---|---|
| Polar Aprotic Solvents | DMSO, DMF, Acetone | High solubility expected | [9] |
| Polar Protic Solvents | Methanol, Ethanol | Moderate solubility | [10] [9] |
| Apolar Aprotic Solvents | Chloroform, Dichloromethane | Enhanced solubility due to lipophilicity | [11] |
| Water | Aqueous Solutions | Poor solubility | [12] [11] |
The compound demonstrates enhanced solubility in apolar aprotic solvents such as chloroform and dichloromethane [11]. This behavior is attributed to the lipophilic nature of both the acridine core and the chlorophenyl substituent, which interact favorably with non-polar solvent environments through van der Waals forces and π-π stacking interactions.
Water solubility remains characteristically poor for 9-(2-Chlorophenyl)acridine [12] [11], as expected for compounds with high LogP values. The hydrophobic aromatic system and chlorine substituent create significant energy barriers for aqueous solvation, making water-based formulations challenging without appropriate solubilizing agents.
The solubility parameters of 9-(2-Chlorophenyl)acridine have significant implications for pharmaceutical formulation development. The preference for polar aprotic solvents suggests that formulation strategies should consider the use of dimethyl sulfoxide or propylene glycol as cosolvents to enhance aqueous solubility . The moderate solubility in alcoholic media indicates potential for the development of alcohol-based topical formulations or as intermediate processing solvents.
The compound's poor water solubility necessitates the implementation of solubility enhancement techniques such as complexation, solid dispersion formation, or nanosuspension development for oral pharmaceutical applications. The high lipophilicity (LogP = 5.708) [1] suggests good membrane permeability but may require careful attention to dissolution rate optimization in aqueous biological environments.
The electrochemical properties of 9-(2-Chlorophenyl)acridine reflect the inherent redox activity of the acridine nitrogen atom and the extended conjugated aromatic system. The compound exhibits characteristic electrochemical behavior consistent with other acridine derivatives, displaying both oxidative and reductive processes under appropriate experimental conditions.